molecular formula C15H16N2O2S B6539918 N'-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1060350-17-5

N'-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B6539918
CAS No.: 1060350-17-5
M. Wt: 288.4 g/mol
InChI Key: QCWPSHCGGFLXBH-UHFFFAOYSA-N
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Description

N’-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide is an organic compound that belongs to the class of ethanediamides This compound features a 3-methylphenyl group and a thiophen-3-yl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide typically involves the reaction of 3-methylphenylamine with 2-(thiophen-3-yl)ethylamine in the presence of an appropriate coupling agent. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or ethanol.
  • Temperature: The reaction may be carried out at room temperature or under reflux conditions.
  • Catalysts: Catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) may be used to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Continuous flow reactors for efficient mixing and heat transfer.
  • Purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide: Similar structure with a thiophen-2-yl group instead of thiophen-3-yl.

    N’-(4-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide: Similar structure with a 4-methylphenyl group instead of 3-methylphenyl.

Uniqueness

N’-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(3-methylphenyl)-N-(2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-11-3-2-4-13(9-11)17-15(19)14(18)16-7-5-12-6-8-20-10-12/h2-4,6,8-10H,5,7H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWPSHCGGFLXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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